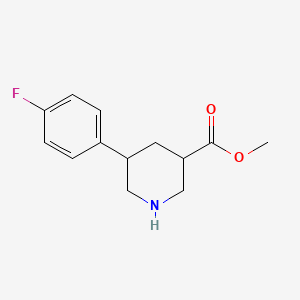

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate

Description

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a piperidine derivative featuring a 4-fluorophenyl substituent at the 5-position and a methyl ester group at the 3-position of the piperidine ring. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ester moiety may serve as a prodrug precursor or modulate solubility.

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

methyl 5-(4-fluorophenyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-5,10-11,15H,6-8H2,1H3 |

InChI Key |

SEOVEHYCJWRMKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Suzuki Coupling

A microwave-assisted Suzuki coupling reaction was employed using PdXPhosG2 catalyst, Pd/C, K₃PO₄, and aryl halides in a dioxane/water mixture . This method enables efficient cross-coupling to form the 4-fluorophenyl-substituted piperidine core.

Domino Reaction Sequence

A four-step domino reaction involving:

-

Knoevenagel condensation between malononitrile and methyl 3-(4-bromophenyl)-3-oxopropanoate

-

Michael addition

-

Mannich reaction

-

Intramolecular cyclization

This sequence produces 2-hydroxypiperidine intermediates under ammonium acetate in methanol at room temperature .

Esterification

Formation of the methyl ester group involves reacting piperidine-3-carboxylic acid with Meldrum’s acid (a β-keto ester) using EDC·HCl as a coupling agent and DMAP as a catalyst in dichloromethane .

Formation of the Piperidine Core

The piperidine ring is typically synthesized via cyclization reactions. In domino sequences, the initial Knoevenagel condensation forms a β-keto ester intermediate, which undergoes Michael addition to generate a tetrahedral intermediate. Subsequent Mannich reaction and intramolecular cyclization yield the six-membered piperidine ring .

Fluorophenyl Substitution

The 4-fluorophenyl group is introduced via cross-coupling (e.g., Suzuki) using aryl halides as substrates. Palladium-catalyzed coupling facilitates C–C bond formation between the piperidine and aromatic moieties .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid derivative, a critical step in modifying bioavailability or for further functionalization .

Structural Validation

Purification

Chiral HPLC (e.g., ChiralpakIA column) ensures enantiomeric purity, while flash chromatography (hexane/ethyl acetate gradients) is used for crude material purification .

| Technique | Key Observations |

|---|---|

| ¹H NMR | Aromatic, methoxy, and piperidine protons |

| HRMS | Molecular formula confirmation |

| Chiral HPLC | Enantiomeric purity assessment |

Hydrolytic Stability

The methyl ester group is moderately stable under basic conditions but undergoes hydrolysis to form the carboxylic acid, which may alter solubility and bioactivity .

Fluorine Substitution Effects

The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chloro or non-halogenated analogs, influencing pharmacokinetics and receptor interactions .

Scientific Research Applications

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)piperidine-3-carbox

Biological Activity

Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for cancer therapy .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored. It has been implicated in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders such as depression and schizophrenia .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the fluorophenyl substituent significantly influence biological activity. For example, the introduction of different substituents on the piperidine nitrogen or variations in the length of the carbon chain can enhance potency against specific biological targets .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Fluorine | Increased potency in receptor binding | |

| Methyl | Enhanced lipophilicity and permeability |

Case Studies

- In Vitro Studies : A series of in vitro experiments evaluated the compound's efficacy against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies involving murine models assessed the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption and distribution profiles, with minimal toxicity observed at therapeutic doses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences between Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate and related compounds identified in the evidence:

Key Observations:

Substituent Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. The 4-chlorophenylthio substituent in introduces sulfur, which may alter metabolic pathways (e.g., susceptibility to oxidation) and binding interactions via polarizability.

Steric and Conformational Differences :

- The N-methyl group in reduces hydrogen-bonding capacity but may improve blood-brain barrier penetration.

- Stereochemistry (e.g., 3R,4R in ) can drastically influence receptor binding, though the target compound’s stereochemical details are unspecified.

Salt Forms and Solubility :

- The hydrochloride salt in likely improves aqueous solubility compared to the free base form of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.